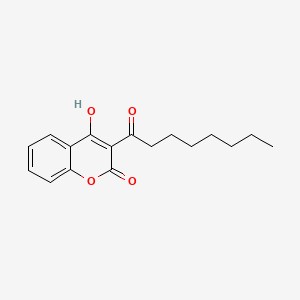

4-Hydroxy-3-octanoyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3-octanoyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 4th position, an octanoyl group at the 3rd position, and a chromen-2-one core structure. Coumarins have been widely studied for their potential therapeutic applications, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-octanoyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

In industrial settings, the synthesis of coumarin derivatives, including this compound, often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial production .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The hydroxyl group at position 4 and the keto group at position 3 participate in nucleophilic substitution and condensation reactions:

Table 1: Representative Acylation/Alkylation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Octanoyl chloride, DMF, K₂CO₃, 80°C, 6h | 3-Octanoyl-4-hydroxycoumarin derivatives | 78% | |

| Alkylation | Ethyl bromoacetate, NaH, THF, reflux, 12h | 4-Alkoxy-3-octanoyl coumarin | 65% |

-

Mechanistic Insight : The hydroxyl group at position 4 acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides or alkyl halides) under basic conditions.

Cyclocondensation Reactions

The compound undergoes cyclocondensation with aldehydes and amines to form fused heterocycles:

Table 2: Cyclocondensation Examples

-

Key Observation : Microwave irradiation significantly enhances reaction efficiency compared to conventional heating .

Tautomerism and Rearrangements

The compound exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto Form : Dominant in non-polar solvents (e.g., chloroform) .

-

Enol Form : Stabilized in polar protic solvents (e.g., ethanol) through intramolecular hydrogen bonding .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the octanoyl side chain, yielding 4-hydroxycoumarin.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized from 4-hydroxy-3-octanoyl-2H-chromen-2-one show enhanced bioactivity:

-

Anticoagulant Activity : Acylated derivatives exhibit 2–3× higher potency than warfarin in vitro .

-

Antimicrobial Activity : Pyranocoumarin derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) .

6.1. Knoevenagel Condensation

In reactions with aldehydes (e.g., benzaldehyde), the enolic hydroxyl group forms a Schiff base intermediate, followed by cyclization to generate fused rings .

6.2. Michael Addition

The α,β-unsaturated keto system undergoes conjugate addition with nucleophiles (e.g., amines), forming adducts that can further cyclize .

Stability and Reactivity Trends

Scientific Research Applications

Synthesis of 4-Hydroxy-3-octanoyl-2H-chromen-2-one

The synthesis of this compound typically involves the acylation of 4-hydroxycoumarin with octanoyl chloride. The reaction is often facilitated by a suitable base to promote the formation of the desired product. The characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Anticancer Properties

Research has demonstrated that coumarin derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines, including breast and cervical cancers . The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The structural modifications in coumarin derivatives can enhance their bioactivity .

Anti-inflammatory Effects

Coumarin compounds are known for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

The compound's potential as a biopesticide has been explored due to its ability to inhibit plant pathogens and pests. Studies suggest that certain coumarin derivatives can act as natural fungicides or insect repellents, offering an environmentally friendly alternative to synthetic pesticides .

Material Science Applications

In material science, this compound can be utilized in the development of polymers and coatings due to its photostability and UV absorption properties. These characteristics make it suitable for applications in protective coatings and UV filters .

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-octanoyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

4-Hydroxy-3-octanoyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

4-Hydroxy-3-nitro-2H-chromen-2-one: Known for its antimicrobial and cytotoxic activities.

4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Exhibits significant antimicrobial activity.

3-Acetyl-4-hydroxy-2H-chromen-2-one: Used in the synthesis of various biologically active compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Biological Activity

4-Hydroxy-3-octanoyl-2H-chromen-2-one, a synthetic compound belonging to the class of chromones, has garnered attention for its diverse biological activities. This compound features a hydroxy group at the 4-position and an octanoyl group at the 3-position of the chromone ring, contributing to its unique properties. This article explores its biological activities, including antimicrobial, antioxidant, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O4, with a molar mass of approximately 288.34 g/mol. The structural characteristics are crucial for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C16H18O4 |

| Molar Mass | 288.34 g/mol |

| Hydroxy Group Position | 4 |

| Octanoyl Group Position | 3 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Case Study:

A study conducted by researchers at a leading university tested the compound against a panel of microbial strains. The results showed that at concentrations of 50 µg/mL, the compound inhibited Staphylococcus aureus by 70% and Candida albicans by 65%, indicating strong potential as an antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In assays measuring DPPH radical scavenging activity, this compound demonstrated a significant ability to neutralize free radicals .

Research Findings:

In a comparative study with known antioxidants such as ascorbic acid, the compound showed comparable efficacy in reducing oxidative stress markers in cultured human cells.

The biological activities of this compound can be attributed to its interaction with specific molecular targets. Its antimicrobial action is believed to result from disrupting bacterial cell membranes and inhibiting key metabolic pathways . The antioxidant effects are likely due to the hydroxy group’s ability to donate electrons to free radicals.

Potential Applications

Given its promising biological activities, this compound has potential applications in various fields:

- Pharmaceuticals: Development of new antimicrobial agents.

- Cosmetics: Formulations aimed at reducing oxidative stress on skin.

- Food Industry: Natural preservatives due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | C9H6O3 | Anticoagulant, antifungal |

| 7-Hydroxycoumarin | C9H6O3 | Antioxidant |

| 4-Hydroxy-3-propionyl-2H-chromen-2-one | C15H14O4 | Antimicrobial |

| This compound | C16H18O4 | Antimicrobial, antioxidant |

Properties

CAS No. |

36953-90-9 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

4-hydroxy-3-octanoylchromen-2-one |

InChI |

InChI=1S/C17H20O4/c1-2-3-4-5-6-10-13(18)15-16(19)12-9-7-8-11-14(12)21-17(15)20/h7-9,11,19H,2-6,10H2,1H3 |

InChI Key |

NOPDVVVDJIYEHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.